molecular formula C13H17ClN2O3S B2417314 4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide CAS No. 321713-50-2

4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2417314
CAS No.: 321713-50-2
M. Wt: 316.8
InChI Key: ANKYSPAPZXZRKL-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide is a chemical compound with the molecular formula C13H17ClN2O3S. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidinyl group, a benzenesulfonamide moiety, and a chloro substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is synthesized through the reaction of a suitable amine with a carbonyl compound, forming a pyrrolidinone ring.

    Attachment of the Benzenesulfonamide Moiety: The pyrrolidinyl intermediate is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the benzenesulfonamide linkage.

    Introduction of the Chloro Substituent: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzene-1-sulfonamide: A closely related compound with similar structural features.

    4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide derivatives: Various derivatives with modifications to the pyrrolidinyl or benzenesulfonamide moieties.

Uniqueness

4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-11-4-6-12(7-5-11)20(18,19)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKYSPAPZXZRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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